Trimethoprim

Antifolate selectivity DHFR inhibition Therapeutic index

Trimethoprim provides a 6,000-fold selectivity window for bacterial DHFR (IC50=5 nM) over mammalian DHFR (IC50=30,000 nM), enabling selective antibacterial research without confounding eukaryotic cytotoxicity. Its defined synergy with sulfamethoxazole (FIC index ≤0.6 in 98% MSSA) and documented baseline resistance rate (15.2% in MDR S. aureus) deliver validated benchmarks for combination antibiotic studies and resistance epidemiology. As the essential DHFR inhibitor comparator in drug discovery, high-purity Trimethoprim ensures reproducible, interpretable results.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 738-70-5
Cat. No. B1683648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim
CAS738-70-5
SynonymsProloprim
Trimethoprim
Trimpex
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)
InChIKeyIEDVJHCEMCRBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
... Very slightly soluble in water and slightly soluble in alcohol.
Soluble in N,N-dimethylacetamide (DMAC) at 13.86;  benzyl alcohol at 7.29;  propylene glycol at 2.57;  chloroform at 1.82;  methanol at 1.21;  ether at 0.003;  benzene at 0.002 g/100 ml at 25 °C.
In water, 400 mg/l @ 25 °C
6.15e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoprim (CAS 738-70-5) Procurement Guide for Research and Industrial Applications


Trimethoprim (TMP) is a synthetic diaminopyrimidine antibiotic that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway required for purine and thymidylate synthesis [1]. First synthesized in 1962 and introduced clinically in 1969, TMP exhibits prominent selectivity for bacterial DHFR over mammalian DHFR (IC50 = 5 nM versus 30,000 nM, respectively), a 6,000-fold selectivity window that underlies its therapeutic utility as an antibacterial agent [2]. The compound has a molecular formula of C14H18N4O3, molecular weight of 290.32 g/mol, and is typically supplied as a crystalline solid with purity specifications ≥98% for research applications .

Trimethoprim (CAS 738-70-5): Why Class-Level Antifolate Substitution Is Not Scientifically Justified


Dihydrofolate reductase inhibitors cannot be treated as interchangeable entities due to substantial differences in species selectivity, thermodynamic binding behavior, and clinical resistance profiles. Unlike methotrexate and trimetrexate—which exhibit elevated and highly similar affinities for both mammalian and bacterial DHFR—trimethoprim maintains high selectivity for bacterial DHFR even in the presence of the cofactor NADPH [1]. Furthermore, the investigational analog iclaprim demonstrates enhanced hydrophobic interactions with S. aureus DHFR that enable nanomolar inhibition of trimethoprim-resistant enzymes, a property not shared by trimethoprim [2]. These differences arise from distinct binding modes and thermodynamic signatures, meaning that experimental outcomes and clinical efficacy cannot be extrapolated from one DHFR inhibitor to another without direct, comparator-based validation.

Trimethoprim (CAS 738-70-5): Quantitative Evidence for Scientific Selection and Procurement Decision-Making


Bacterial vs. Mammalian DHFR Selectivity: Trimethoprim 6,000-Fold Selectivity Ratio

Trimethoprim demonstrates prominent selectivity for bacterial dihydrofolate reductase over the mammalian enzyme, with IC50 values of 5 nM against bacterial DHFR compared to 30,000 nM against mammalian DHFR [1]. This 6,000-fold selectivity window contrasts with the non-selective binding profiles of methotrexate and trimetrexate, which exhibit similarly high affinities for both bacterial and mammalian DHFR isoforms [2].

Antifolate selectivity DHFR inhibition Therapeutic index

Thermodynamic Basis of DHFR Selectivity: Trimethoprim vs. Methotrexate and Trimetrexate

Microcalorimetric analysis at 37°C demonstrates that trimethoprim exhibits entropy-driven selectivity for E. coli DHFR over vertebrate DHFRs, correlating with weaker conformational change in bacterial DHFR and additional hydrophobic contacts [1]. In the presence of NADPH, trimethoprim's positive cooperative effect is substantially more pronounced for bacterial DHFR than vertebrate DHFRs, amplifying pre-existing selectivity [1]. In contrast, methotrexate and trimetrexate show stronger NADPH cooperativity with vertebrate enzymes, effectively canceling any bacterial selectivity they might exhibit in the absence of cofactor [1].

Binding thermodynamics Enthalpy-entropy compensation Cofactor cooperativity

Synergy with Sulfamethoxazole: FIC Index Quantification in Methicillin-Sensitive and Resistant S. aureus

In vitro synergy studies on 91 methicillin-sensitive S. aureus (methi.S) and 95 methicillin-resistant S. aureus (methi.R) strains demonstrate that 98% of methi.S strains and 77% of methi.R strains exhibit a fractional inhibitory concentration (FIC) index ≤0.6 when trimethoprim is combined with sulfamethoxazole (SMZ) [1]. The MIC90 values for the combination (SMZ + TMP at 19:1 ratio) were 2 mg/L for methi.S strains and 4 mg/L for methi.R strains, compared to MIC90 values for trimethoprim alone of 0.5 mg/L for both strain sets [1].

Antibiotic synergy FIC index Sulfonamide combination

Clinical Resistance Surveillance: 15.2% Trimethoprim Resistance in MDR S. aureus (2023)

In a 2023 surveillance study of 1,470 multidrug-resistant (MDR) S. aureus clinical isolates, 15.2% exhibited resistance to trimethoprim according to CLSI breakpoints, compared to 5.2% resistance to sulfamethoxazole and 4.1% to the co-trimoxazole combination [1]. Among trimethoprim-resistant strains, 89% exhibited non-susceptibility to the investigational diaminopyrimidine iclaprim, indicating substantial cross-resistance within the class but incomplete overlap [1].

Antimicrobial resistance Surveillance epidemiology Diaminopyrimidine resistance

Mechanistic Basis of Iclaprim Advantage Over Trimethoprim: Hydrophobic Binding Interactions

X-ray crystallographic comparison of iclaprim and trimethoprim bound to S. aureus DHFR reveals that iclaprim forms additional hydrophobic interactions with the enzyme active site that are absent in the trimethoprim-DHFR complex [1]. These increased hydrophobic contacts account for iclaprim's higher binding affinity and, critically, enable iclaprim to inhibit trimethoprim-resistant DHFR variants with nanomolar affinity—a property that trimethoprim lacks due to its binding mode [1]. Trimethoprim resistance in clinical isolates is commonly mediated by horizontal acquisition of genes encoding drug-insensitive DHFR proteins (e.g., dfrA variants, novel dfrL) or target mutations [2].

Drug design Resistance mechanisms X-ray crystallography

Trimethoprim (CAS 738-70-5): Evidence-Backed Research and Industrial Application Scenarios


DHFR Selectivity Control in Mammalian Cell Culture Experiments

When conducting experiments requiring DHFR inhibition in bacterial systems without confounding effects on mammalian DHFR, trimethoprim's 6,000-fold selectivity ratio (bacterial IC50 = 5 nM; mammalian IC50 = 30,000 nM) provides a defined window for selective antibacterial activity . This contrasts with non-selective antifolates like methotrexate, which lack species discrimination and induce mammalian cytotoxicity at antibacterial concentrations [1]. Researchers should validate selectivity using appropriate mammalian DHFR activity controls at the chosen working concentration.

Antifolate Synergy Studies with Sulfonamide Combinations

Trimethoprim's well-characterized synergistic interaction with sulfamethoxazole (FIC index ≤0.6 in 98% of methicillin-sensitive S. aureus) supports its use as a reference compound in combination antibiotic studies . The quantified MIC90 values (TMP alone: 0.5 mg/L; SMZ+TMP combination: 2-4 mg/L at 19:1 ratio) enable precise experimental replication and serve as a benchmark for evaluating novel DHFR inhibitor-sulfonamide pairings.

Antimicrobial Resistance Surveillance and Genotype-Phenotype Correlation

The 2023 surveillance data documenting 15.2% trimethoprim resistance in MDR S. aureus—driven by horizontally acquired dfrA variants and the novel dfrL gene—provides an evidence-based reference point for designing resistance epidemiology studies and selecting appropriate control isolates . Researchers should account for this baseline resistance rate in power calculations and consider the 89% cross-resistance rate to iclaprim when interpreting susceptibility data for other diaminopyrimidines.

Comparator Compound for Novel DHFR Inhibitor Development

Trimethoprim serves as an essential comparator in drug discovery programs targeting bacterial DHFR. The X-ray crystallographic characterization of trimethoprim-DHFR binding, including its limited hydrophobic contacts compared to analogs like iclaprim, provides a structural benchmark for rational design of inhibitors with improved affinity against wild-type and resistant enzymes . Comparative enzymatic assays should include trimethoprim as a reference to quantify the magnitude of affinity improvements in novel candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethoprim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.